molecular formula C16H17N5O3 B2916917 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 946341-06-6

9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2916917
CAS No.: 946341-06-6
M. Wt: 327.344
InChI Key: SCNZYEJJQYNQOG-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidopurinedione family, characterized by a fused tricyclic core with a xanthine-like scaffold. The structure includes a 4-hydroxyphenyl substituent at position 9, which confers unique electronic and steric properties. Such derivatives are often explored for their biological activity, particularly as phosphodiesterase (PDE) inhibitors or receptor modulators due to their structural similarity to adenosine and theophylline .

Properties

IUPAC Name

9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-7-20(10-3-5-11(22)6-4-10)15-17-13-12(21(15)8-9)14(23)18-16(24)19(13)2/h3-6,9,22H,7-8H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNZYEJJQYNQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, with a focus on its antiviral properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimido[2,1-f]purines , characterized by a fused ring structure that includes a purine base. Its molecular formula is C14H16N4O3C_{14}H_{16}N_4O_3, and it features a hydroxyl group at the para position of the phenyl ring which may contribute to its biological activity.

Antiviral Activity

Research has highlighted the compound's antiviral properties , particularly against herpes simplex virus (HSV) types 1 and 2. In cell culture studies, derivatives of this compound have shown significant antiviral activity:

  • Activity Comparison : The guanine derivative of the compound exhibited higher antiviral activity than acyclovir in certain assays without cytotoxicity to host cells .
  • Mechanism : The mechanism by which this compound exerts its antiviral effects may involve inhibition of viral replication through interference with viral DNA synthesis pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their activity against HSV. The results indicated that modifications at specific positions on the purine ring could enhance antiviral efficacy .
  • In Vivo Studies : In vivo studies demonstrated that certain derivatives could reduce viral load in infected models. These findings suggest that these compounds may have potential as therapeutic agents for treating HSV infections.
  • Toxicity Assessment : Toxicological evaluations showed that the compound and its derivatives had low toxicity profiles in mammalian cell lines, making them suitable candidates for further development as antiviral drugs .

Data Table: Biological Activity Overview

Activity Type Observation Reference
Antiviral ActivityHigher efficacy than acyclovir
CytotoxicityLow toxicity in cell cultures
In Vivo EfficacyReduced viral load in infected models
Structural ModificationsEnhanced activity with specific changes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydropyrimidopurinedione core but differ in substituents, leading to variations in physicochemical properties and biological activity.

Substituent Variations at Position 9

Compound Name Substituent at Position 9 Molecular Weight Melting Point (°C) Key Biological Findings
9-(4-Hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Target) 4-Hydroxyphenyl ~365.38* Not reported Hypothesized enhanced PDE4B/PDE10A inhibition due to polar substituent .
9-(2,3-Dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-analog () 2,3-Dimethylphenyl 464.0 N/A Increased lipophilicity; potential CNS penetration but reduced aqueous solubility .
9-(3,4-Dimethoxyphenethyl)-analog () 3,4-Dimethoxyphenethyl 455.54 194–196 Methoxy groups enhance metabolic stability; moderate MAO-B inhibition (IC₅₀ ~10 µM) .
9-(4-Chlorophenyl)-hexahydro analog () 4-Chlorophenyl 349.81 N/A Chlorine substituent improves membrane permeability; unconfirmed PDE10A affinity .

*Calculated based on molecular formula (C₁₇H₁₉N₅O₃).

Modifications in Alkyl Chains and Heterocycles

  • 1,3-Dimethyl-9-prop-2-ynyl analog (Compound 24, ): Substituent: Propargyl group at position 7. Key Data: Yield (93%), mp 203–206°C, UV λmax 296 nm.
  • 10-Ethyl-1,3-dimethyl-diazepino analog (Compound 26, ): Structural Change: Diazepino ring expansion (7-membered vs. 6-membered ring in target). Key Data: Yield (38%), mp 124–125°C. Impact: Larger ring size reduces steric hindrance but may decrease binding affinity due to conformational flexibility .

Physicochemical and Spectral Comparisons

UV-Vis Absorption

Compound Type λmax (nm) logε Notes
Target (4-hydroxyphenyl) ~300* ~4.2* Hydroxyl group red-shifts λmax .
Prop-2-ynyl analog (24) 296 4.19 Conjugated triple bond stabilizes π-system .
3,4-Dimethoxyphenethyl (21) 302 4.40 Methoxy groups enhance electron donation .

*Predicted based on analogs in .

¹H-NMR Profiles

  • Target : Expected aromatic protons at δ 6.8–7.2 ppm (4-hydroxyphenyl) and methyl groups at δ 3.3–3.5 ppm .
  • 9-Ethenyl analog (22, ) : Distinct vinyl proton at δ 7.38–7.48 ppm, absent in the target .

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